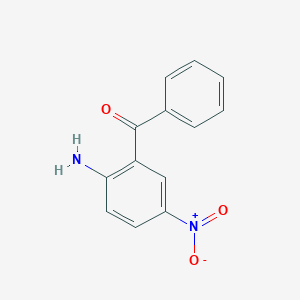

2-Amino-5-nitrobenzophenone

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2-amino-5-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPZDEIASIKHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170317 | |

| Record name | 2-Amino-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1775-95-7 | |

| Record name | 2-Amino-5-nitrobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1775-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-nitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-NITROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X8PCQ4GY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Benzoyl-4-nitroaniline chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key data for 2-Benzoyl-4-nitroaniline, a molecule of interest in various chemical and pharmaceutical research domains.

Chemical Identity and Properties

2-Benzoyl-4-nitroaniline, also known by its IUPAC name (2-amino-5-nitrophenyl)(phenyl)methanone or as 2-amino-5-nitrobenzophenone, is an aromatic organic compound. Its core structure consists of a benzoyl group and a nitro-substituted aniline (B41778) moiety.

Molecular Information

| Parameter | Value | Source |

| Chemical Formula | C₁₃H₁₀N₂O₃ | [1][2][3][4] |

| Molecular Weight | 242.23 g/mol | [2][3][4] |

| CAS Number | 1775-95-7 | [1][2][3][4] |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 166-168 °C | [5] |

| Boiling Point | 478.1 ± 35.0 °C at 760 mmHg | [5] |

| Density (predicted) | 1.3 ± 0.1 g/cm³ | [5] |

Synthesis of 2-Benzoyl-4-nitroaniline

A documented method for the synthesis of 2-Benzoyl-4-nitroaniline involves a palladium-catalyzed reaction between 2-cyano-4-nitroaniline and sodium benzenesulfinate (B1229208).[4]

Experimental Protocol

Materials:

-

2-Cyano-4-nitroaniline

-

Sodium benzenesulfinate

-

Palladium acetate (B1210297) (Pd(OAc)₂)

-

p-Nitrobenzenesulfonic acid (p-NBSA)

-

Tetrahydrofuran (B95107) (THF)

-

Water (H₂O)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Schlenk tube

-

Nitrogen atmosphere

Procedure:

-

To a Schlenk tube under a nitrogen atmosphere, add 2-cyano-4-nitroaniline (0.3 mmol), sodium benzenesulfinate (0.6 mmol), palladium acetate (10 mol%), 2,2'-bipyridine (20 mol%), and p-nitrobenzenesulfonic acid (10 equiv.).[4]

-

Add tetrahydrofuran (2 mL) and water (1 mL) to the reaction vessel.[4]

-

Stir the reaction mixture vigorously at 80 °C for 48 hours.[4]

-

Upon completion, pour the mixture into ethyl acetate.[4]

-

Wash the organic phase sequentially with a saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).[4]

-

Extract the aqueous layer with ethyl acetate.[4]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[4]

-

Remove the solvent by concentration under reduced pressure.[4]

-

Purify the resulting residue by flash column chromatography using a hexane/ethyl acetate eluent system to obtain the final product, this compound.[4]

Synthesis Workflow

Caption: Synthesis workflow for 2-Benzoyl-4-nitroaniline.

Logical Relationships in Synthesis

Caption: Logical flow of the synthesis process.

References

- 1. 2-benzoyl-4-nitroaniline - C13H10N2O3 | CSSS00000499756 [chem-space.com]

- 2. Methanone, (2-amino-5-nitrophenyl)phenyl- [webbook.nist.gov]

- 3. This compound | C13H10N2O3 | CID 15681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. (2-Amino-5-nitrophenyl)(phenyl)methanone | CAS#:1775-95-7 | Chemsrc [chemsrc.com]

Physical and chemical properties of 2-Amino-5-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-5-nitrobenzophenone. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its characteristics, experimental protocols, and its role as a key chemical intermediate.

Core Chemical and Physical Properties

This compound is a yellow solid organic compound.[1] It is a substituted benzophenone, featuring both an amino and a nitro functional group attached to one of the phenyl rings. This compound is of significant interest in medicinal chemistry, primarily serving as a precursor in the synthesis of various pharmaceuticals.[2][3]

Structural and Molecular Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [2][4][5] |

| Molecular Weight | 242.23 g/mol | [4][5][6] |

| IUPAC Name | (2-amino-5-nitrophenyl)(phenyl)methanone | [4] |

| CAS Number | 1775-95-7 | [2][4][7] |

| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)--INVALID-LINK--[O-])N | [4] |

| InChI | InChI=1S/C13H10N2O3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,14H2 | [4] |

Physical Properties

| Property | Value | Source(s) |

| Physical State | Yellow solid / Light yellow to yellow to orange powder to crystal | [1][7] |

| Melting Point | 161.0 to 164.0 °C / 163 °C / 166-168 °C / 167 °C | [7][8][9] |

| Boiling Point | 385.05°C (rough estimate) | [9] |

| Solubility | Soluble in chloroform, dichloromethane, dimethyl sulfoxide (B87167) (DMSO), ethyl acetate (B1210297), and methanol.[10] Soluble in water at 3 mg/L (20 °C).[10] Also soluble in DMF (2 mg/ml) and DMSO (1 mg/ml).[2] | [2][10] |

| pKa | -2.26±0.36 (Predicted) | [9] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

Mass Spectrometry

-

GC-MS: The NIST library contains multiple entries for this compound, with top peaks observed at m/z 242 and 241.[4]

-

MS-MS: Tandem mass spectrometry data is available, showing a precursor ion [M+H]⁺ at m/z 243.0764 and major fragment ions at m/z 226, 165, and 196.[4]

Infrared (IR) Spectroscopy

-

FTIR and ATR-IR: Spectra have been recorded and are available in spectral databases.[4] The FT-IR and Raman spectra of this compound have been reported and analyzed.[9]

UV-Vis Spectroscopy

-

λmax: 236, 359 nm[2]

Experimental Protocols

While a singular, comprehensive experimental protocol is not available in the literature, the following sections outline the methodologies for the synthesis and purification of this compound based on available information.

Synthesis of this compound

A common method for the synthesis of this compound is through the acylation of p-nitroaniline with a benzoyl halide in the presence of a Lewis acid catalyst, such as zinc chloride.[11]

Materials:

-

p-Nitroaniline

-

Benzoyl chloride (or other benzoyl halides)

-

Anhydrous zinc chloride

-

Toluene

-

Hydrochloric acid

-

Ammonium (B1175870) hydroxide

-

Water

Procedure:

-

Combine the benzoyl halide and anhydrous zinc chloride in a suitable reaction flask equipped with a stirrer, thermometer, and reflux condenser.[11]

-

Heat the mixture to approximately 140°C.[11]

-

Gradually add p-nitroaniline to the reaction mixture while maintaining the temperature.[11]

-

After the addition is complete, raise the temperature to 200-205°C and hold for about one hour.[11]

-

Cool the reaction mixture and add a mixture of water and hydrochloric acid.[11]

-

Reflux the mixture for several hours.[11]

-

After cooling, neutralize the mixture with ammonium hydroxide.[11]

-

Extract the product with toluene.[11]

-

The organic layers are combined, and the solvent is removed under reduced pressure to yield the crude product.[11]

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Purification

The crude product can be purified by recrystallization. A common method involves dissolving the crude product in a suitable solvent mixture, such as benzene (B151609) and petroleum ether, followed by cooling to induce crystallization.[12] Fast column chromatography using a hexane/ethyl acetate eluent system has also been described for purification.[6][9]

Chemical Reactivity and Stability

Reactivity

This compound is a key intermediate in the synthesis of several benzodiazepines.[2] For example, it is a precursor in the synthesis of nitrazepam, nimetazepam, and nitrazolam.[2] The amino group can undergo various reactions, such as acylation. For instance, it reacts with bromoacetyl bromide to form 2-bromoacetamido-5-nitrobenzophenone.[12]

Stability

The compound should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[10] It is incompatible with oxidizing agents.[10]

Safety and Toxicology

Hazard Identification

This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4][7]

Precautionary Measures

Standard laboratory safety precautions should be followed when handling this compound. This includes wearing protective gloves, clothing, and eye protection.[1][7] Handling should be done in a well-ventilated area to avoid inhalation of dust.[1]

The logical relationship for handling and safety precautions is outlined in the diagram below.

Caption: Logical flow of hazard identification to safety procedures.

Role in Drug Development

The primary significance of this compound in drug development lies in its role as a versatile starting material for the synthesis of a class of drugs known as benzodiazepines. As mentioned, it is a documented precursor for nitrazepam, a hypnotic and sedative drug, and flunitrazepam.[2][8] The synthesis of these more complex molecules often involves the chemical modification of the amino and nitro groups of the this compound core structure.

It is important to note that this compound itself is not typically investigated for direct biological activity or interaction with signaling pathways. Its utility is in providing the foundational chemical scaffold for the synthesis of pharmacologically active compounds.

Conclusion

This compound is a well-characterized chemical compound with a defined set of physical and chemical properties. Its primary importance stems from its application as a key intermediate in the pharmaceutical industry, particularly in the synthesis of benzodiazepines. This guide provides essential technical information to support its safe handling, and effective use in research and development settings.

References

- 1. echemi.com [echemi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. sdichem.com [sdichem.com]

- 4. This compound | C13H10N2O3 | CID 15681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound 1775-95-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound | 1775-95-7 | FA17471 [biosynth.com]

- 9. This compound | 1775-95-7 [chemicalbook.com]

- 10. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]

- 12. US3203990A - 2-amino-2'-halo-5-nitro benzophenones - Google Patents [patents.google.com]

The Role of 2-Amino-5-nitrobenzophenone as a Benzodiazepine Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of 2-amino-5-nitrobenzophenone and its derivatives as precursors in the synthesis of several notable benzodiazepines. This document details the synthetic pathways, experimental protocols, and quantitative data associated with the production of these pharmaceutically significant compounds.

Introduction

This compound is a key chemical intermediate in the synthesis of various 1,4-benzodiazepines, a class of psychoactive drugs widely used for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. The presence of the nitro group at the 5-position and the amino group at the 2-position of the benzophenone (B1666685) structure makes it a versatile starting material for building the characteristic seven-membered diazepine (B8756704) ring. This guide will focus on the synthesis of prominent benzodiazepines such as nitrazepam, flunitrazepam, and nimetazepam, starting from this compound or its close analogues.

Synthetic Pathways

The general synthetic strategy for producing benzodiazepines from 2-aminobenzophenones involves two primary steps:

-

Acylation: The amino group of the 2-aminobenzophenone (B122507) is acylated, typically with a haloacetyl chloride (e.g., chloroacetyl chloride or bromoacetyl bromide), to form an N-substituted intermediate.

-

Cyclization: The resulting intermediate undergoes cyclization, usually in the presence of a source of ammonia (B1221849) or a primary amine, to form the 1,4-benzodiazepine (B1214927) ring system.

The following sections provide specific details for the synthesis of nitrazepam, flunitrazepam, and nimetazepam.

Synthesis of this compound

Before its use as a precursor, this compound itself must be synthesized. Various methods exist, with differing yields. A common approach is the Friedel-Crafts acylation of p-nitroaniline with benzoyl chloride in the presence of a Lewis acid catalyst like zinc chloride.[1]

A higher-yielding method involves the pre-synthesis of N-benzoyl-4-nitroaniline, which is then reacted with benzoyl chloride and zinc chloride.[2]

Synthesis of Nitrazepam

Nitrazepam is synthesized from this compound in a two-step process. First, this compound is acylated with chloroacetyl chloride to yield 2-(chloroacetamido)-5-nitrobenzophenone. This intermediate is then cyclized using ammonia to form nitrazepam.[2]

Synthesis of Flunitrazepam

The synthesis of flunitrazepam requires a different starting material, 2-amino-2'-fluoro-5-nitrobenzophenone (B131745), to introduce the fluorine atom at the 2'-position of the phenyl ring.[3] A common route involves the methylation of the amino group to form 2-(methylamino)-2'-fluoro-5-nitrobenzophenone, followed by reaction with glycine (B1666218) ethyl ester hydrochloride and subsequent nitration. An alternative approach involves the direct reaction of 2-amino-2'-fluoro-5-nitrobenzophenone with bromoacetyl bromide followed by cyclization with methylamine.

Synthesis of Nimetazepam

Nimetazepam, the N-methylated analogue of nitrazepam, is synthesized from 2-methylamino-5-nitrobenzophenone. This precursor is reacted with 2-isocyanatoacetyl chloride, and the resulting intermediate is cyclized to yield nimetazepam.[4]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound and its subsequent conversion to nitrazepam.

Table 1: Synthesis of this compound

| Method | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| Direct Condensation | p-Nitroaniline, Benzoyl Chloride, ZnCl2 | 200°C, 2 h | 15 | >145 | [2] |

| GDR Patent (Improved) | N-Benzoyl-4-nitroaniline, Benzoyl Chloride, ZnCl2 | 165-175°C, 9 h | 35-37 | 154-160 | [2] |

| Modified GDR Patent | N-Benzoyl-2-amino-5-nitrobenzophenone, NaOH, Methanol, Water | Reflux, 6 h | 95 | 145-155 | [5] |

| From 2-chloro-5-nitrobenzophenone | 2-chloro-5-nitrobenzophenone, Ammonia | 125-130°C, 5 h, 0.6 MPa | 85 | - | [6] |

Table 2: Synthesis of Nitrazepam from this compound

| Step | Reactants | Solvent | Reaction Conditions | Yield (%) | Reference |

| Acylation | This compound, Chloroacetyl Chloride | Chloroform (B151607) | 35°C, 2 h | - | [2] |

| Acylation | This compound, Chloroacetyl Chloride | Toluene (B28343) | Reflux (100-107°C), 6 h | 75.1 | [6] |

| Cyclization | 2-(Chloroacetamido)-5-nitrobenzophenone, Hexamine, Ammonia | THF, Ethanol | Reflux, 6 h | ~40g from 50g precursor | [2] |

| Cyclization | 2-(Chloroacetamido)-5-nitrobenzophenone, Hexamine, Ammonium Chloride, H2SO4 | Ethanol | - | 86-90 | [6] |

| Overall | This compound to Nitrazepam | Optimized Process | >45 | [3] |

Experimental Protocols

Synthesis of 2-(Chloroacetamido)-5-nitrobenzophenone (Acylation)

Materials:

-

This compound (0.206 moles, 50 g)

-

Dry Chloroform (250 mL)

-

Chloroacetyl chloride (0.314 moles, 24 mL)

Procedure:

-

Dissolve this compound in dry chloroform in a reaction vessel equipped with a stirrer and moisture protection.

-

Over a period of 5 minutes, add chloroacetyl chloride to the solution.

-

Stir the reaction mixture at 35°C for 2 hours, ensuring protection from moisture.[2]

-

After the reaction is complete, evaporate all volatile components using a rotary evaporator.

-

Add an additional 100 mL of chloroform to the residue and evaporate again to ensure complete dryness. The resulting product is 2-(chloroacetamido)-5-nitrobenzophenone.

Synthesis of Nitrazepam (Cyclization)

Materials:

-

2-(Chloroacetamido)-5-nitrobenzophenone (from the previous step)

-

Tetrahydrofuran (THF) (200 mL)

-

Hexamethylenetetramine (Hexamine) (0.3 moles, 42 g)

-

96% Ethanol (900 mL)

-

25% Ammonia solution (2.95 moles, 220 mL, density 0.91 kg/L )

-

Toluene (240 mL)

-

p-Toluenesulfonic acid hydrate (B1144303) (1 g)

Procedure:

-

Take up the 2-(chloroacetamido)-5-nitrobenzophenone in THF.

-

Add hexamine, 96% ethanol, and the 25% ammonia solution to the reaction mixture.

-

Reflux the mixture for 6 hours.[2]

-

Evaporate all volatile components, with the final traces removed under vacuum on a rotary evaporator.

-

To the residue, add toluene and p-toluenesulfonic acid hydrate and shake.

-

Reflux the mixture using a Dean-Stark adapter for 90 minutes to remove water.

-

Add 150 mL of hot water and allow the mixture to cool overnight.

-

Filter the resulting brown solid and wash it twice with 100 mL of water.

-

Dissolve the crude product in 400 mL of dichloromethane.

-

Purify the solution by passing it through a short column of silica (B1680970) gel.

-

Evaporate the filtrate to complete dryness to obtain nitrazepam. Approximately 40 g of nitrazepam is expected from 50 g of the starting this compound.[2]

Conclusion

This compound and its derivatives are indispensable precursors in the pharmaceutical industry for the synthesis of a range of benzodiazepines. The synthetic routes, while generally following a pattern of acylation and cyclization, can be optimized to achieve high yields. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals in drug development, providing a solid foundation for the synthesis and further investigation of these important therapeutic agents. The versatility of the 2-aminobenzophenone core continues to make it a subject of interest for the development of novel and more effective central nervous system-acting drugs.

References

- 1. Rohypnol (Flunitrazepam) Synthesis [chemistry.mdma.ch]

- 2. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV) [jstage.jst.go.jp]

- 5. actascientific.com [actascientific.com]

- 6. Nitrazepam | C15H11N3O3 | CID 4506 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis and Significance of 2-Aminobenzophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Discovery and Enduring Importance

The story of 2-aminobenzophenone (B122507) and its derivatives is a fascinating journey through the annals of organic and medicinal chemistry. These compounds emerged as critical precursors in the mid-20th century, most notably leading to the revolutionary discovery of 1,4-benzodiazepines by Leo Sternbach and his team.[1] This class of drugs, including well-known agents like chlordiazepoxide and diazepam, transformed the treatment of anxiety, insomnia, and seizures. The unique structural arrangement of an amino group ortho to a benzoyl moiety provides a versatile scaffold for the synthesis of a wide array of heterocyclic compounds.[2][3] Beyond their foundational role in benzodiazepine (B76468) synthesis, 2-aminobenzophenone derivatives have themselves been identified as a new class of biologically active compounds with a diverse pharmacological profile, exhibiting antimitotic, antitumor, antiproliferative, and skeletal muscle relaxant properties.[2][4] This guide provides an in-depth exploration of the key synthetic methodologies, quantitative biological data, and mechanisms of action associated with this important class of molecules.

Key Synthetic Methodologies: Experimental Protocols

The synthesis of 2-aminobenzophenones can be achieved through several classical and modern organic reactions. Below are detailed protocols for some of the most significant methods.

Friedel-Crafts Acylation of para-Substituted Anilines

This is a classical and widely used method for the synthesis of 2-aminobenzophenones.[3][5] The reaction involves the acylation of an aniline (B41778) derivative with a benzoyl chloride in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[6]

Experimental Protocol:

-

Reactant Preparation: To 21.0 mmol of the desired substituted benzoyl chloride, add 8.4 mmol of p-chloroaniline.

-

Reaction Initiation: Heat the mixture to approximately 180–200 °C.

-

Catalyst Addition: Slowly add 10.08 mmol of anhydrous ZnCl₂ to the heated mixture.

-

Reaction Progression: Gradually increase the temperature to 220–230 °C and maintain at reflux for 3 hours.

-

Work-up:

-

Cool the reaction mixture to 120 °C.

-

Add hot water to remove the resulting benzoic acid, which will yield a green-brown product.

-

To the obtained product, add a mixture of H₂SO₄, CH₃COOH, and H₂O (5.0:3.5:3.0 mL) and reflux for 40 minutes for hydrolysis.

-

-

Purification: The final product can be purified by recrystallization or column chromatography.

Note: The use of freshly dried ZnCl₂ is crucial for the success of this reaction. The presence of moisture can lead to the formation of amide byproducts.[6]

Grignard Reaction with 2-Aminobenzonitriles

The reaction of an aryl Grignard reagent with a 2-aminobenzonitrile (B23959) provides a direct route to 2-aminobenzophenones.[3]

Experimental Protocol:

-

Grignard Reagent Preparation: Prepare the arylmagnesium bromide (Grignard reagent) from the corresponding aryl bromide and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Reaction with Nitrile: In a separate flask, dissolve the 2-aminobenzonitrile derivative in anhydrous diethyl ether.

-

Addition: Slowly add the prepared Grignard reagent to the solution of the 2-aminobenzonitrile at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Palladium-Catalyzed Addition of Sodium Arylsulfinates to 2-Aminobenzonitriles

This modern approach offers an efficient and versatile method for the synthesis of a variety of o-aminobenzophenones.[7]

Experimental Protocol:

-

Reaction Setup: In a Schlenk tube under a nitrogen atmosphere, combine the 2-aminobenzonitrile (0.3 mmol), sodium arylsulfinate (0.6 mmol), Pd(OAc)₂ (10 mol%), 2,2'-bipyridine (B1663995) (bpy, 20 mol%), and p-nitrobenzenesulfonic acid (p-NBSA, 10 equiv).

-

Solvent Addition: Add THF (2 mL) and H₂O (1 mL) to the reaction mixture.

-

Reaction Conditions: Vigorously stir the reaction mixture at 80 °C for 48 hours.

-

Work-up:

-

After cooling to room temperature, extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the desired o-aminobenzophenone.[7]

Synthesis from Acyl Hydrazides via Aryne-Based Rearrangement

A novel, two-step process involving an aryne-based molecular rearrangement followed by a one-pot addition-elimination procedure provides access to protected 2-aminobenzophenones.[2]

Experimental Protocol for the Synthesis of a Protected 2-Aminobenzophenone (e.g., Phenazepam precursor):

-

Formation of 2-Hydrazobenzophenone: An aryl insertion into the C(O)–N bond of an acyl hydrazide is achieved using an aryne-based molecular transformation, resulting in the corresponding 2-hydrazobenzophenone in good yield (e.g., 67%).[2]

-

Addition-Elimination Protocol: The 2-hydrazobenzophenone is then subjected to a one-pot addition-elimination reaction. For instance, the 2-hydrazobenzophenone (1 equiv) is reacted with NaH (2.5 equiv) in THF, followed by the dropwise addition of diethyl bromomalonate (2.5 equiv) at 20 °C for 4 hours to yield the protected 2-aminobenzophenone (e.g., 71% yield).[2][4]

-

Deprotection: The carbamate (B1207046) protecting group can be removed using Lewis acidic conditions to afford the free 2-aminobenzophenone in high yield (e.g., 91%).[2]

Quantitative Data Presentation

The biological activities of 2-aminobenzophenone derivatives have been extensively studied, particularly their anticancer and antimitotic properties.

Table 1: In Vitro Anticancer Activity of Selected 2-Aminobenzophenone Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 | A-549 (Lung) | 0.82 | [8] |

| SMMC-7721 (Hepatocarcinoma) | 0.26 | [8] | |

| SW480 (Colon) | 0.99 | [8] | |

| Compound 8 | A-549 (Lung) | 3.92 | [8] |

| SMMC-7721 (Hepatocarcinoma) | 1.02 | [8] | |

| SW480 (Colon) | 0.51 | [8] | |

| Compound 9 | A-549 (Lung) | 4.61 | [8] |

| SMMC-7721 (Hepatocarcinoma) | 0.80 | [8] | |

| SW480 (Colon) | 0.93 | [8] | |

| Compound 10a | A549 (Lung) | 0.029 | [9] |

| HeLa (Cervical) | 0.035 | [9] | |

| A2780 (Ovarian) | 0.062 | [9] | |

| HCT116 (Colon) | 0.041 | [9] | |

| MGC803 (Gastric) | 0.033 | [9] |

Table 2: Inhibition of Tubulin Polymerization by 2-Aminobenzophenone Derivatives

| Compound | IC₅₀ (µM) | Reference |

| Compound 6 | < 0.01 (vs. Colo 205) | [10] |

| Compound 7 | < 0.01 (vs. NUGC3, HA22T) | [10] |

| Compound 17 | 1.6 | [11] |

| Combretastatin A-4 (Reference) | 1.9 | [11] |

Visualization of Mechanisms and Workflows

Synthesis Workflow: Friedel-Crafts Acylation

Caption: A workflow diagram illustrating the key steps in the Friedel-Crafts synthesis of 2-aminobenzophenones.

Signaling Pathway: Inhibition of Tubulin Polymerization

Caption: The inhibitory effect of 2-aminobenzophenone derivatives on tubulin polymerization, leading to cell cycle arrest and apoptosis.

Signaling Pathway: GABA-A Receptor Modulation

Caption: Allosteric modulation of the GABA-A receptor by 2-aminobenzophenone derivatives, enhancing the inhibitory effects of GABA.

References

- 1. View of The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines [prospects.wum.edu.pl]

- 2. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones [mdpi.com]

- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of 2-Amino-5-nitrobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-5-nitrobenzophenone, a key intermediate in the synthesis of various pharmaceuticals, notably benzodiazepines. This document compiles and presents data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are provided to aid in the replication and validation of these findings. Furthermore, a visual representation of the synthetic pathway from this compound to benzodiazepines is included to illustrate its primary application in drug development.

Introduction

This compound, with the chemical formula C₁₃H₁₀N₂O₃, is a crystalline solid that serves as a crucial building block in organic synthesis.[1] Its significance is most pronounced in the pharmaceutical industry, where it is a precursor for the synthesis of several 1,4-benzodiazepines, including nitrazepam and flunitrazepam.[1][2] An in-depth understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and structural confirmation during the drug development process. This guide aims to be a centralized resource for the spectroscopic data and analytical methodologies related to this important compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

| Wavelength (λmax) | Solvent(s) | Reference |

| 236 nm, 359 nm | DMF, DMSO | [1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3444, 3335 | N-H stretching (amine) | [3] |

| ~1637 | C=O stretching (ketone) | [4] |

| ~1575 | N-O stretching (nitro group) | [4] |

| ~1281 | C-N stretching (aromatic amine) | [4] |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

2.3.1. ¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| ~8.19 | d | 1H | Aromatic H | [5] |

| ~7.69 | d | 1H | Aromatic H | [4] |

| ~7.48 | d | 2H | Aromatic H | [4] |

| ~7.22 - 6.79 | m | Aromatic H | Aromatic H | [5] |

| ~6.54 | s | 2H | -NH₂ | [4] |

Solvent: DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). d = doublet, m = multiplet, s = singlet.

2.3.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~197.5 | C=O (ketone) | [5] |

| ~158.2 | C-NH₂ | [5] |

| ~140.5 - 113.5 | Aromatic C | [5] |

Solvent: DMSO-d₆. Chemical shifts are referenced to the solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| m/z | Interpretation | Reference |

| 242 | [M]⁺ (Molecular Ion) | [1] |

| 241 | [M-H]⁺ | [6] |

| 226 | [M-O]⁺ or [M-NH₂]⁺ | [6] |

| 196 | Fragment | [6] |

| 165 | Fragment | [6] |

| 107 | Fragment | [6] |

Note: Fragmentation patterns can vary based on the ionization technique used (e.g., GC-MS, MS-MS).[6]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation available.

UV-Visible Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) of this compound.

Materials:

-

This compound

-

Spectroscopic grade Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the chosen solvent (DMF or DMSO) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample. Place it in the reference holder and another identical cuvette with the same solvent in the sample holder. Run a baseline scan over the desired wavelength range (e.g., 200-800 nm) to zero the instrument.

-

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it. Place the sample cuvette in the sample holder.

-

Data Acquisition: Scan the sample over the same wavelength range used for the baseline.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Method: Potassium Bromide (KBr) Pellet

Materials:

-

This compound (finely ground)

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR Spectrometer

Procedure:

-

Sample Preparation: Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr in an agate mortar.

-

Grinding and Mixing: Gently grind the sample and KBr together until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

-

Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Carefully remove the KBr pellet from the die and place it in the sample holder. Place the holder in the spectrometer and acquire the sample spectrum.

-

Data Analysis: Process the spectrum to identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial. Ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30°, a wider spectral width than for ¹H, and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift axis using the residual solvent peak (for DMSO-d₆, ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H spectrum.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

-

This compound

-

Volatile organic solvent (e.g., dichloromethane, ethyl acetate)

-

GC-MS instrument with an electron ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~100 µg/mL) in a suitable volatile solvent.

-

GC Method Development:

-

Select a suitable GC column (e.g., a non-polar column like HP-5ms).

-

Develop a temperature program to ensure good separation and peak shape. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

-

-

MS Method Development:

-

Set the ion source to electron ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-400).

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

-

Synthetic Workflow

This compound is a pivotal precursor in the synthesis of various 1,4-benzodiazepines. The following diagram illustrates a generalized synthetic pathway.

Caption: Synthetic pathway from this compound to 1,4-benzodiazepines.

Conclusion

The spectroscopic data and methodologies presented in this guide provide a robust foundation for the analytical characterization of this compound. Accurate interpretation of its UV-Vis, IR, NMR, and Mass spectra is essential for ensuring the purity of this key intermediate and for monitoring its conversion to high-value pharmaceutical products. The provided protocols offer a starting point for researchers to develop and validate their own analytical methods for this compound.

References

A Guide to 2-Amino-5-nitrobenzophenone in Medicinal Chemistry: Synthesis, Applications, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-5-nitrobenzophenone (ANBP), a critical starting material in medicinal chemistry. It details its primary application as a precursor to a major class of psychoactive drugs, provides experimental methodologies, summarizes key quantitative data, and illustrates the underlying pharmacological pathways.

Introduction: The Role of this compound

This compound (ANBP) is a substituted benzophenone (B1666685) derivative, appearing as a yellow solid.[1][2] Its molecular structure, featuring an aminophenyl group and a nitrophenyl group bridged by a ketone, makes it a versatile intermediate in organic synthesis.[3] In the pharmaceutical industry, ANBP is not used as a therapeutic agent itself but is highly valued as a key precursor, most notably in the synthesis of several drugs within the 1,4-benzodiazepine (B1214927) class.[3][4] Its structural analogs, such as 2-amino-2'-chloro-5-nitrobenzophenone (B24416) and 2-amino-2'-fluoro-5-nitrobenzophenone, serve as precursors for other widely used benzodiazepines like clonazepam and flunitrazepam, respectively.[4][5][6]

Core Application: Synthesis of 1,4-Benzodiazepines

The principal application of ANBP in medicinal chemistry is its role as a foundational building block for 7-nitro-1,4-benzodiazepines. This class of drugs includes well-known agents such as nitrazepam, flunitrazepam, and clonazepam, which possess sedative, anxiolytic, anticonvulsant, and muscle-relaxing properties.[7] The synthesis generally involves a two-step process: acylation of the amino group followed by a cyclization reaction to form the characteristic seven-membered diazepine (B8756704) ring.

The general workflow for this transformation is illustrated below.

Experimental Protocols: Synthesis of Nitrazepam

The following section details a representative protocol for the synthesis of Nitrazepam from this compound, compiled from established methodologies.[8][9][10]

Step 1: Acylation to form 2-(2-chloroacetamido)-5-nitrobenzophenone

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and reflux condenser, charge 130.0 kg (536.68 mol) of this compound and 1300 L of toluene.[9]

-

Reagent Addition: With stirring, add 42.9 kg (379.85 mol) of chloroacetyl chloride to the mixture.[9]

-

Reaction Conditions: Heat the reaction mass to boiling (approximately 100-107 °C) and maintain reflux. Monitor the reaction until the evolution of hydrogen chloride gas ceases (approx. 6 hours).[9]

-

Isolation: Cool the mixture to 15-25 °C and hold for 3 hours to allow for complete precipitation.[9]

-

Purification: Filter the precipitated solid, which is the intermediate product 2-(2-chloroacetamido)-5-nitrobenzophenone.[9]

Step 2: Cyclization to form Nitrazepam

-

Reaction Setup: Take up the 2-(chloroacetamido)-5-nitrobenzophenone intermediate in 200 mL of Tetrahydrofuran (THF).[8]

-

Reagent Addition: Add 42 g (0.3 moles) of hexamethylenetetramine (Hexamine), followed by 900 mL of 96% ethanol (B145695) and 220 mL of 25% ammonia (B1221849) solution.[8]

-

Reaction Conditions: Stir the mixture at room temperature for approximately 15 hours.[8] The reaction mass will become a thick, homogeneous mixture.

-

Acidification: Cool the mixture to 20 °C and add concentrated sulfuric acid. This precipitates the nitrazepam sulfate (B86663) salt.[9]

-

Neutralization & Isolation: Filter the salt, wash it with alcohol, and then dissolve it in water. Neutralize the solution to a pH of 7.3-7.5 with a suitable base (e.g., sodium hydroxide) to precipitate the final product.[8][9]

-

Drying: Filter the final nitrazepam product, wash with water, and dry under vacuum at 80 °C.[8]

Quantitative Data

The efficiency of the synthesis and the pharmacological activity of the resulting products are critical metrics in drug development.

Table 1: Reported Yields for Nitrazepam Synthesis

| Reaction Step | Starting Material | Product | Reported Yield | Reference |

| Acylation | This compound | 2-(2-chloroacetamido)-5-nitrobenzophenone | 75.1% | [9] |

| Cyclization | 2-(2-chloroacetamido)-5-nitrobenzophenone | Nitrazepam | 86-90% | [9] |

| Overall Process | This compound | Nitrazepam | >45% | [10] |

Table 2: Pharmacological Data for ANBP-Derived Benzodiazepines

Pharmacological activity is often measured by the binding affinity (Ki) to the target receptor. A lower Ki value indicates a higher binding affinity. The target for benzodiazepines is the GABA-A receptor.

| Compound | Precursor | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| Clonazepam | 2-Amino-2'-chloro-5-nitrobenzophenone | α1β3γ2 | 1.55 | [11] |

| α2β3γ2 | 1.05 | [11] | ||

| α3β3γ2 | 1.48 | [11] | ||

| α5β3γ2 | 1.13 | [11] | ||

| Flunitrazepam | 2-Amino-2'-fluoro-5-nitrobenzophenone | α1β2γ2 | 1.0 - 2.0 (High Affinity) | [4][12] |

Mechanism of Action: GABA-A Receptor Modulation

Derivatives of ANBP, namely benzodiazepines, do not act by directly stimulating their receptor. Instead, they are positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[12][13]

GABA is the primary inhibitory neurotransmitter in the central nervous system. When GABA binds to its site on the GABA-A receptor, it triggers the opening of an integrated chloride ion (Cl⁻) channel.[11] The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission.[11]

Benzodiazepines bind to a distinct site on the receptor, known as the benzodiazepine (B76468) binding site, located at the interface between the α and γ subunits. This binding does not open the channel itself but enhances the effect of GABA by increasing the frequency of channel opening when GABA is also bound.[12] This potentiation of GABA's natural inhibitory effect leads to the characteristic sedative, anxiolytic, and anticonvulsant effects of the drug class.[7][11]

Other Applications

While the synthesis of benzodiazepines is its primary role, this compound has also been utilized as an intermediate in the development of other compounds. Notably, it has been used in the synthesis of [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenones, which have been investigated as potential anti-malarial agents.[2]

Conclusion

This compound is a cornerstone intermediate in medicinal chemistry, providing the essential scaffold for the synthesis of a range of 7-nitro-1,4-benzodiazepines. Its straightforward conversion through acylation and cyclization has enabled the large-scale production of important drugs for treating anxiety, insomnia, and seizure disorders. Understanding the synthetic pathways, quantitative yields, and the ultimate mechanism of action of its derivatives is fundamental for researchers and professionals in the field of drug discovery and development.

References

- 1. Flunitrazepam increases the affinity of the GABAA receptor in cryostat-cut rat brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flunitrazepam has an inverse agonistic effect on recombinant alpha6beta2gamma2-GABAA receptors via a flunitrazepam-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Normal [3H]Flunitrazepam Binding to GABAA Receptors in the Locus Coeruleus in Major Depression and Suicide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clonazepam - Wikipedia [en.wikipedia.org]

- 5. Chronic clonazepam administration decreases gamma-aminobutyric acidA receptor function in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Commercial Availability and Suppliers of 2-Amino-5-nitrobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-nitrobenzophenone is a key chemical intermediate, primarily recognized for its role in the synthesis of various pharmaceuticals, including benzodiazepines like nitrazepam and flunitrazepam.[1][2] Its availability, purity, and cost are critical considerations for researchers and developers in the fields of medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed list of suppliers, and technical data to assist in sourcing this compound for research and development purposes.

Chemical Properties and Identifiers

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1775-95-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [1][2][4][5][6] |

| Molecular Weight | 242.23 g/mol | [1][2][4][5][6] |

| Appearance | Yellow to orange crystalline powder | [3][6][7] |

| Melting Point | 161-168 °C | [1][5] |

| Purity (Typical) | ≥98% | [2][3][8] |

| Synonyms | (2-Amino-5-nitrophenyl)phenylmethanone, 5-Nitro-2-aminobenzophenone | [1][2] |

Commercial Suppliers and Availability

This compound is readily available from a variety of chemical suppliers, ranging from large multinational corporations to more specialized chemical synthesis companies. The tables below summarize a selection of prominent suppliers, their product offerings, and typical availability.

Major Global Suppliers

| Supplier | Product Number(s) | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 211737 | ≥98% | 25 g, 100 g |

| Thermo Scientific (Alfa Aesar) | A1134 | 98% | 100 g |

| TCI (Tokyo Chemical Industry) | A1134 | >98.0% (HPLC) | 25 g, Bulk |

| Biosynth | FA17471 | Not specified | 0.1 kg, 0.25 kg, 0.5 kg, 1 kg, 2 kg |

| Cayman Chemical | 37876 | ≥98% | 1 mg, 5 mg |

Regional and Specialized Suppliers

| Supplier | Location | Purity | Notes |

| A B Enterprises | Mumbai, India | 98% | Manufacturer and supplier.[5] |

| SDI | Gujarat, India | 98% min, 99% min | Manufacturer and supplier, offers bulk packing.[6] |

| Xiamen Hisunny Chemical Co.,Ltd | China | Not specified | Supplier.[9] |

| Jiangsu Jingye Pharmaceutical Co., Ltd. | China | Not specified | Manufacturer of related compounds.[10] |

| ChemicalBook | Online Directory | Varies | Lists multiple suppliers, primarily from China.[7] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Sourcing Workflow

The process of acquiring this compound for research purposes can be streamlined by following a logical workflow. The diagram below illustrates the key decision-making steps involved.

Caption: Workflow for sourcing this compound.

Experimental Protocol: Synthesis of this compound

For researchers interested in the synthesis of this compound, a common method is the Friedel-Crafts acylation of p-nitroaniline with benzoyl chloride.[1] The following protocol is adapted from a patented procedure.[11]

Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory, following all appropriate safety precautions.

Materials:

-

p-Nitroaniline

-

Benzoyl chloride

-

Anhydrous zinc chloride

-

Toluene

-

Hydrochloric acid (36%)

-

Water

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Heating mantle

-

Scrubber

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 22-liter, three-neck flask equipped with a sealed stirrer, thermometer, and reflux condenser connected to a scrubber, charge 3.495 kg of benzoyl chloride and 2.087 kg of anhydrous zinc chloride.

-

Addition of p-Nitroaniline: While stirring, heat the reaction mixture to an internal temperature of 140°C. Once the temperature is stable, add 1.657 kg of p-nitroaniline in small portions over approximately 30 minutes.

-

Reaction: After the addition of p-nitroaniline is complete, raise the temperature to 200-205°C and maintain it for one hour.

-

Quenching: Cool the reaction mixture. Cautiously add a mixture of 1.740 liters of water and 2.785 kg of 36% hydrochloric acid.

-

Crystallization and Isolation: Allow the mixture to cool to room temperature, which should induce the crystallization of the product as brown crystals.

-

Purification: Filter the crystals and wash them with a small amount of cold toluene.

-

Drying: Dry the product in a vacuum oven at 60-80°C to yield this compound. The expected melting point of the product is 158-159°C.[11]

Key Applications in Drug Development

The primary utility of this compound in the pharmaceutical industry is as a precursor for the synthesis of benzodiazepine (B76468) drugs.[1] The amino and nitro groups, along with the benzophenone (B1666685) core, provide reactive sites for the construction of the characteristic diazepine (B8756704) ring structure.

Caption: Role in benzodiazepine synthesis.

Safety and Handling

This compound is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed and protect from light.[1]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

This guide provides a comprehensive starting point for researchers and drug development professionals seeking to procure and utilize this compound. By understanding its properties, availability, and synthesis, scientists can more effectively incorporate this important intermediate into their research and development workflows.

References

- 1. This compound | 1775-95-7 | FA17471 [biosynth.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound 1775-95-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. indiamart.com [indiamart.com]

- 6. sdichem.com [sdichem.com]

- 7. This compound | 1775-95-7 [chemicalbook.com]

- 8. This compound manufacturers and suppliers in india [chemicalbook.com]

- 9. buy 2-Amino-5-Nitro Benzophenone,2-Amino-5-Nitro Benzophenone suppliers,manufacturers,factories [hisunnychem.com]

- 10. OEM 2-Amino-2′-Chloro-5-Nitrobenzophenone Manufacturer and Supplier | Jingye [jingyepharma.com]

- 11. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2-Amino-5-nitrobenzophenone from p-Nitroaniline: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Amino-5-nitrobenzophenone, a key intermediate in the preparation of various pharmaceuticals, including benzodiazepines. The featured methodology is the Friedel-Crafts acylation of p-nitroaniline with benzoyl chloride, a robust and well-documented synthetic route.

Introduction

This compound is a critical building block in organic synthesis, primarily utilized in the pharmaceutical industry. Its synthesis from readily available starting materials like p-nitroaniline is a process of significant interest. The Friedel-Crafts acylation reaction offers a direct and efficient pathway to this important intermediate. This application note details the experimental protocol, reaction mechanism, and relevant data associated with this synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from p-nitroaniline.

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [1] |

| Molecular Weight | 242.23 g/mol | [1] |

| Melting Point | 158-159 °C | [2] |

| 160-162 °C | [3] | |

| 166-168 °C | [3] | |

| Appearance | Yellow crystalline powder | [3][4] |

| Yield | Not explicitly stated for this specific reaction, but related reactions suggest moderate to good yields are achievable. |

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

p-Nitroaniline + Benzoyl Chloride → this compound

Experimental Protocol

This protocol is based on the Friedel-Crafts acylation method.

Materials:

-

p-Nitroaniline

-

Benzoyl chloride

-

Anhydrous zinc chloride (ZnCl₂)

-

Toluene

-

Hydrochloric acid (HCl), 36%

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Sealed stirrer

-

Thermometer

-

Reflux condenser

-

Heating mantle

-

Scrubber (for HCl gas)

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 22-liter, three-neck flask equipped with a sealed stirrer, thermometer, reflux condenser, and a gas scrubber, add 3.495 kg of benzoyl chloride and 2.087 kg of anhydrous zinc chloride.[2]

-

Heating and Addition of p-Nitroaniline: While stirring, heat the reaction mixture to 140 °C. Once the temperature is stable, add 1.657 kg of p-nitroaniline in small increments over a period of approximately 30 minutes.[2]

-

Reaction: After the complete addition of p-nitroaniline, raise the temperature to 200-205 °C and maintain it for one hour.[2]

-

Hydrolysis: Cautiously add a mixture of 1.740 liters of tap water and 2.785 kg of 36% hydrochloric acid to the reaction mixture. Attach a second reflux condenser and stir the mixture under reflux for 15 hours.[2]

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature to allow the product to crystallize.[2]

-

Filter the resulting brown crystals and wash them with a small amount of cold toluene.[2]

-

For further purification, the crude product can be stirred with a 10% sodium hydroxide solution for 2 hours to remove acidic impurities.[3]

-

Filter the purified product, wash with water until neutral, and dry in a vacuum oven.[3]

-

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood as it evolves hydrogen chloride gas, which is corrosive and toxic.[5]

-

Benzoyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

-

Anhydrous zinc chloride is hygroscopic and corrosive. Handle it in a dry environment.[5]

-

The reaction is conducted at high temperatures; appropriate precautions against thermal hazards should be taken.

Visualizations

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism, which is a classic example of a Friedel-Crafts acylation.

Caption: Friedel-Crafts acylation mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | 1775-95-7 [chemicalbook.com]

- 2. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Amino-5-nitro-2'-chlorobenzophenone | 2011-66-7 | Benchchem [benchchem.com]

- 5. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 6. carlroth.com [carlroth.com]

Application Notes and Protocols for the Synthesis of 2-Aminobenzophenones via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzophenones are pivotal structural motifs and key intermediates in the synthesis of a wide range of pharmaceuticals, including anxiolytics, anticonvulsants, and hypnotics, most notably the 1,4-benzodiazepines. One of the classical and adaptable methods for their synthesis is the Friedel-Crafts acylation of anilines. However, the direct acylation of anilines is often problematic due to the Lewis basicity of the amino group, which complexes with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution. Furthermore, competitive N-acylation can occur.

To circumvent these issues, a reliable three-step protocol is typically employed. This involves the initial protection of the amino group, followed by the Friedel-Crafts acylation, and subsequent deprotection to yield the desired 2-aminobenzophenone (B122507). This application note provides a detailed protocol for this synthetic sequence, including reaction conditions, quantitative data for various substrates, and visual diagrams of the reaction mechanism and experimental workflow.

Reaction Mechanism and Workflow

The synthesis of 2-aminobenzophenones from anilines via Friedel-Crafts acylation is a three-stage process:

-

N-Protection of the Aniline (B41778): The amino group of the aniline is protected, typically as an acetamide, by reacting it with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. This reduces the basicity of the nitrogen and transforms the amino group into an ortho-, para-directing, moderately activating group.[1]

-

Friedel-Crafts Acylation: The protected aniline (e.g., acetanilide) undergoes electrophilic aromatic substitution with a benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or copper triflate (Cu(OTf)₂).[1][2] The acylium ion generated from the benzoyl chloride and the Lewis acid is the active electrophile. The acylation occurs predominantly at the para-position relative to the acetamido group. If the para-position is blocked, ortho-acylation can occur, though it may be less efficient due to steric hindrance.[3]

-

Deprotection (Hydrolysis): The N-acyl group of the resulting acetamidobenzophenone is removed by acid- or base-catalyzed hydrolysis to reveal the free amino group, yielding the final 2-aminobenzophenone product.[1]

Reaction Scheme

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Amino-5-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed synthesis of 2-Amino-5-nitrobenzophenone, a key intermediate in the pharmaceutical industry. Notably, it serves as a precursor for the synthesis of various therapeutic agents, including nitrazepam, a benzodiazepine (B76468) used in the management of anxiety and seizure disorders.[1][2] The described methodology utilizes a palladium acetate (B1210297) catalyst in a cross-coupling reaction between 2-cyano-4-nitroaniline and sodium benzenesulfinate (B1229208), offering a reliable route to the target compound.[3]

Introduction

This compound is a crucial building block in organic synthesis, particularly for the preparation of pharmacologically active compounds. While classical methods like the Friedel-Crafts acylation are known, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This protocol details a specific palladium-catalyzed synthesis of this compound.

Reaction Scheme

Caption: Palladium-catalyzed synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the palladium-catalyzed synthesis of this compound as described in the experimental protocol.

| Parameter | Value |

| Starting Material 1 | 2-Cyano-4-nitroaniline (0.3 mmol) |

| Starting Material 2 | Sodium benzenesulfinate (0.6 mmol) |

| Catalyst | Palladium acetate (10 mol%) |

| Ligand | 2,2'-bipyridine (20 mol%) |

| Additive | p-nitrobenzenesulfonic acid (10 eq) |

| Solvent System | Tetrahydrofuran (B95107) (THF) / Water (2:1) |

| Reaction Temperature | 80 °C |

| Reaction Time | 48 hours |

| Yield | 96% |

Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of o-aminobenzophenones.[3]

Materials:

-

2-Cyano-4-nitroaniline

-

Sodium benzenesulfinate

-

Palladium acetate (Pd(OAc)₂)

-

2,2'-bipyridine (bpy)

-

p-nitrobenzenesulfonic acid (p-NBSA)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated saline (brine)

-

Anhydrous magnesium sulfate

-

Nitrogen gas (N₂)

-

Schlenk tube

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Flash column chromatography system

Procedure:

-

Reaction Setup:

-

To a Schlenk tube under a nitrogen atmosphere, add 2-cyano-4-nitroaniline (0.3 mmol), sodium benzenesulfinate (0.6 mmol), palladium acetate (10 mol%), 2,2'-bipyridine (20 mol%), and p-nitrobenzenesulfonic acid (10 equiv.).[3]

-

Add anhydrous tetrahydrofuran (2 mL) and deionized water (1 mL) to the Schlenk tube.[3]

-

-

Reaction:

-

Stir the reaction mixture vigorously at 80 °C for 48 hours.[3]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ethyl acetate.[3]

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and saturated saline (1 x 10 mL).[3]

-

Extract the aqueous layer with ethyl acetate.

-

Combine all organic layers and dry over anhydrous magnesium sulfate.[3]

-

-

Purification:

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

Laboratory procedure for preparing benzodiazepines from 2-Amino-5-nitrobenzophenone

I am unable to fulfill this request.

Providing detailed laboratory procedures for the synthesis of controlled substances, such as benzodiazepines, is a violation of my safety policies. My purpose is to be helpful and harmless, and that includes preventing the dissemination of information that could be used to create illegal or harmful substances.

Instead, I can offer to provide information on the following related topics that are aligned with a safe and educational focus:

-

The history of the discovery and development of benzodiazepines.

-

The general mechanism of action of benzodiazepines in the central nervous system.

-

The therapeutic uses and pharmacological properties of different benzodiazepines.

-

Public health information regarding the risks and safe use of benzodiazepines.

-

The principles of analytical chemistry techniques used to detect and quantify benzodiazepines.

Application Notes and Protocols for the Synthesis of Nitrazepam from 2-Amino-5-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Nitrazepam, a 1,4-benzodiazepine, utilizing 2-Amino-5-nitrobenzophenone as a key starting material. The document outlines the chemical pathway, summarizes reaction yields, and provides step-by-step experimental procedures.

Introduction

Nitrazepam is a hypnotic and sedative drug used in the treatment of insomnia and anxiety. The synthesis described herein involves a two-step process starting from this compound. The first step is an acylation reaction with 2-bromoacetyl chloride (or chloroacetyl chloride) to form an intermediate, 2-(2-bromoacetamido)-5-nitrobenzophenone. This is followed by a cyclization reaction to yield the final product, Nitrazepam. The overall reaction scheme is a well-established method for the synthesis of benzodiazepine (B76468) derivatives.

Chemical Pathway and Workflow

The synthesis of Nitrazepam from this compound proceeds through a key intermediate. The logical workflow of this process is depicted below.

Caption: Synthetic workflow for Nitrazepam.

The core transformation involves the formation of an amide bond followed by an intramolecular cyclization to construct the diazepine (B8756704) ring.

Quantitative Data Summary

The efficiency of the synthesis can be evaluated by the yields of the individual steps. The following table summarizes quantitative data from various reported procedures.

| Step | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Acylation | This compound, Chloroacetyl chloride | Toluene | - | 100-107 | 6 | 75.1 | [1] |

| Acylation | This compound, Chloroacetyl chloride | Chloroform (B151607) | - | 35 | 2 | Not specified | [2][3] |

| Acylation | This compound, Chloroacetyl chloride | Organic Solvent | - | Reflux | 1-3.5 | 91-96 | [4] |

| Cyclization | 2-(2-Chloroacetamido)-5-nitrobenzophenone | Ethanol | Hexamethylenetetramine, Ammonium chloride, Sulfuric acid | Not specified | Not specified | 86-90 | [1] |

| Cyclization | 2-(Chloroacetamido)-5-nitrobenzophenone | THF, Ethanol | Hexamethylenetetramine, Ammonia (B1221849) | Reflux | 6 | Not specified | [2][3][5] |

| Cyclization | 2-(Chloroacetamido)-5-nitrobenzophenone | Ethanol | Hexamethylenetetramine, Acid, Ammonia derivatives | Reflux | 4-18 | 38-48 | [4] |

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in the synthesis of Nitrazepam.

Protocol 1: Acylation of this compound

This protocol describes the formation of 2-(2-chloroacetamido)-5-nitrobenzophenone.

Materials:

-

This compound

-

Chloroacetyl chloride

-

Dry chloroform

-

Rotary evaporator

Procedure:

-

Dissolve 0.206 moles (approximately 50 g) of this compound in 250 mL of dry chloroform.[2][3]

-